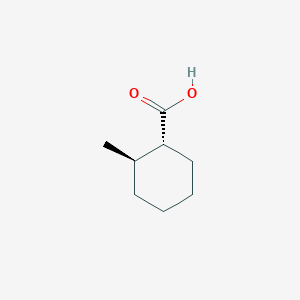

(Cyclohexylamino)(oxo)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of cyclohexylacetic acid derivatives involves multiple steps, including cyclization reactions and the use of acetic anhydride and perchloric acid to yield specific structures. For instance, cyclohexylideneamino)oxyacetic acid molecules are linked into dimers through hydrogen bonds, showcasing a method to create complex molecular structures through simple synthetic steps (Glidewell et al., 2004).

Molecular Structure Analysis

The molecular structure of these compounds is characterized by specific interactions such as hydrogen bonding and π-π stacking interactions. These structural features are critical for understanding the compound's reactivity and properties. The study by Glidewell et al. (2004) details the hydrogen-bonded dimers and aromatic π-π stacking in cyclohexylideneamino)oxyacetic acid, demonstrating the importance of molecular structure in the compound's overall behavior.

Chemical Reactions and Properties

Cyclohexylamino derivatives undergo various chemical reactions, including intramolecular cyclization and oxidation. For example, the cyclization of acetic anhydride-treated amino acids to yield oxazolinium perchlorates demonstrates the reactivity of these compounds under acidic conditions (Boyd & Wright, 1972). Additionally, the oxidation of cyclohexene using chromium VI oxide in an acetic acid medium highlights the compound's susceptibility to oxidative conditions (Faruq et al., 2010).

Physical Properties Analysis

The physical properties of cyclohexylamino derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. The formation of hydrogen-bonded dimers and the presence of aromatic π-π stacking interactions affect the compound's physical state and behavior in solutions.

Chemical Properties Analysis

These compounds exhibit a range of chemical properties, including reactivity towards nucleophiles and electrophiles, the ability to form stable hydrogen-bonded structures, and the potential for undergoing cyclization and oxidation reactions. The chemical properties are essential for their use in synthetic applications and in understanding their behavior in biological systems.

Wissenschaftliche Forschungsanwendungen

1. Proteomics Research

- Application : (Cyclohexylamino)(oxo)acetic acid is used in proteomics research .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The outcomes of this application were not provided in the source .

2. Drought Stress Tolerance in Plants

- Application : Acetic acid, a simple and universal compound found in various organisms, was found to play an essential role in conferring tolerance to water deficit stress in plants .

- Method : This novel mechanism of drought stress tolerance is mediated by acetic acid via networks involving phytohormones, genes, and chromatin regulation .

- Results : This mechanism has great potential for solving the global food crisis and preventing desertification caused by global warming .

3. Remediation of Cd-Contaminated Soils

- Application : Acetic acid is used to improve the remediation efficiency of Cd-contaminated soils .

- Method : A potted experiment was performed with oilseed sunflower as the extractive plant. Acetic acid was applied at different concentrations at various days after seedling emergence .

- Results : Adding acetic acids improved the biomass of shoot and root; it increased firstly and then decreased with the increase of acetic acid concentrations . The treatment with 1 mmol/kg acetic acid at 40 days after seedling emergence had the most obvious effect .

4. Chromatography and Mass Spectrometry

Safety And Hazards

Eigenschaften

IUPAC Name |

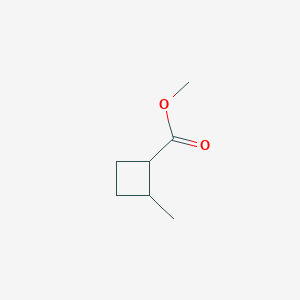

2-(cyclohexylamino)-2-oxoacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c10-7(8(11)12)9-6-4-2-1-3-5-6/h6H,1-5H2,(H,9,10)(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXKXKOUBASQQOF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

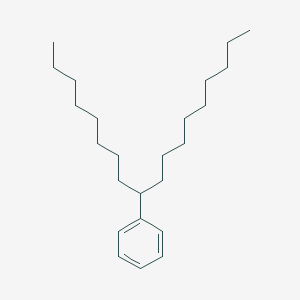

C1CCC(CC1)NC(=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

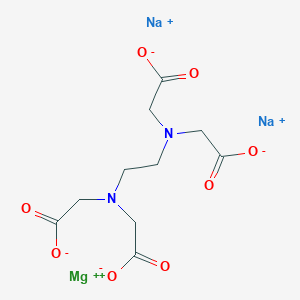

Molecular Formula |

C8H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50426372 |

Source

|

| Record name | (cyclohexylamino)(oxo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Cyclohexylamino)(oxo)acetic acid | |

CAS RN |

13144-62-2 |

Source

|

| Record name | (cyclohexylamino)(oxo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.